An In-depth Technical Guide to the Putative Chemical Entity: 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene
An In-depth Technical Guide to the Putative Chemical Entity: 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical exploration of the novel chemical entity, 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene. As this compound is not found in the current chemical literature, this document serves as a prospective analysis of its chemical structure, potential synthetic pathways, predicted physicochemical properties, and prospective applications in the field of medicinal chemistry. The insights presented herein are extrapolated from established principles of organic chemistry and the known characteristics of analogous structural motifs, including azaspirocycles, dioxaspiroketals, and N-alkoxy enamines. The aim of this guide is to provide a foundational resource for researchers interested in the synthesis and evaluation of this and related novel spirocyclic systems.
Introduction: The Rationale for Exploring Novel Spirocyclic Scaffolds
The pursuit of novel chemical matter is a cornerstone of modern drug discovery. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant interest due to their inherent three-dimensionality.[1] This structural rigidity offers a departure from the "flatland" of aromatic compounds, providing a unique spatial arrangement of functional groups that can lead to enhanced target affinity and selectivity.[1] Azaspirocycles, in particular, are privileged structures in medicinal chemistry, with applications ranging from oncology to neuroscience.[2] The incorporation of a 1,4-dioxa spiroketal moiety can further influence physicochemical properties such as solubility and metabolic stability.[1]
The putative compound, 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene, combines these features with an N-alkoxy enamine functionality, a structural motif known for its unique electronic properties and reactivity.[3] This guide will deconstruct the chemical nature of this target molecule and provide a scientifically grounded prospectus on its synthesis and potential utility.
Proposed Chemical Structure and Isomeric Considerations
The systematic name "9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene" defines a precise molecular architecture. The core of the molecule is a spirocyclic system where a five-membered 1,3-dioxolane ring and a seven-membered azepane ring are joined at a single carbon atom. The numbering of the spirocycle dictates the placement of the heteroatoms and functional groups.
Caption: Proposed workflow for the synthesis of the spirocyclic amine core.
Formation of the N-Methoxy Enamine
The final step involves the conversion of the secondary amine to the target N-methoxy enamine. This is a less common transformation, and the proposed route is based on the chemistry of N-alkoxy amines and enamines.
Protocol 2: Synthesis of 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene
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N-Hydroxylation: The secondary amine can be oxidized to the corresponding hydroxylamine using a mild oxidizing agent.
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O-Methylation: The resulting N-hydroxy spirocycle is then O-methylated using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.
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Dehydrogenation/Isomerization: The final step to introduce the double bond to form the enamine is the most challenging. This might be achieved through a controlled oxidation or a base-catalyzed isomerization if a suitable precursor can be synthesized. An alternative could involve the synthesis of the corresponding lactam followed by a more complex series of transformations.
Given the challenges of direct dehydrogenation, a more controlled approach might involve the synthesis of an N-methoxy lactam followed by reduction and elimination.
Predicted Physicochemical Properties
The physicochemical properties of 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene are predicted based on its structural components.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C9H15NO3 | Based on proposed structure |
| Molecular Weight | 185.22 g/mol | Based on molecular formula |
| Appearance | Colorless to pale yellow oil or low-melting solid | Similar to other spirocyclic amines |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, methanol, DMSO) | Presence of polar functional groups and a non-polar hydrocarbon backbone |
| LogP | 1.5 - 2.5 | A balance of hydrophilic (ether, amine) and lipophilic (alicyclic) regions |
| pKa | 4-6 (for the protonated enamine) | The N-methoxy group and the enamine structure will reduce the basicity compared to a saturated amine. |
Prospective Spectroscopic Characterization
The structural elucidation of 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene would rely on a combination of standard spectroscopic techniques.
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¹H NMR: The spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.5-4.0 ppm), the protons on the dioxolane ring (a multiplet around 3.8-4.2 ppm), and the vinylic proton of the enamine (a singlet or a narrow multiplet in the 4.5-5.5 ppm region). The remaining protons on the seven-membered ring would appear as complex multiplets in the aliphatic region.
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¹³C NMR: The spectrum would show signals for the spiro carbon, the carbons of the dioxolane ring, the two sp² carbons of the enamine double bond, the methoxy carbon, and the remaining sp³ carbons of the seven-membered ring.
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IR Spectroscopy: Key vibrational bands would include C-O stretching frequencies for the ether and methoxy groups (around 1050-1150 cm⁻¹), a C=C stretching frequency for the enamine (around 1640-1680 cm⁻¹), and C-H stretching frequencies for the aliphatic and vinylic protons.
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Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 185.22. Fragmentation patterns would likely involve the loss of the methoxy group, and cleavage of the spirocyclic rings.
Potential Applications in Drug Discovery
While the biological activity of 9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene is unknown, its structural features suggest several potential areas of application in medicinal chemistry.
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CNS-active Agents: The rigid, three-dimensional structure of azaspirocycles is often found in compounds targeting receptors and transporters in the central nervous system. [2]The lipophilicity of the proposed molecule may allow it to cross the blood-brain barrier.
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Enzyme Inhibitors: The unique spatial arrangement of functional groups could enable it to act as a specific inhibitor for certain enzymes. The enamine functionality could potentially participate in covalent interactions with active site residues.
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Scaffold for Library Synthesis: This molecule could serve as a versatile starting point for the synthesis of a library of related compounds. The enamine double bond provides a handle for further functionalization, and the secondary amine (in the precursor) can be derivatized with various substituents.
Caption: Potential application areas for the target spirocyclic scaffold.
Conclusion and Future Directions
9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene represents an unexplored area of chemical space with potential for applications in drug discovery and organic synthesis. This technical guide has provided a theoretical framework for its structure, a plausible synthetic route, and predicted properties based on sound chemical principles and analogies to known compounds.
The next logical steps for researchers interested in this molecule would be to:
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Execute the Proposed Synthesis: The synthesis of the 1,4-dioxa-8-azaspiro[4.6]undecane core should be a feasible starting point. The subsequent formation of the N-methoxy enamine will likely require optimization and exploration of different synthetic methods.
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Full Spectroscopic Characterization: Once synthesized, the compound must be rigorously characterized using NMR, IR, mass spectrometry, and potentially X-ray crystallography to confirm its structure.
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Evaluation of Physicochemical and Biological Properties: Experimental determination of properties such as solubility, LogP, and pKa will be crucial. Initial biological screening against a panel of relevant targets could reveal potential therapeutic applications.
This guide serves as a testament to the power of predictive chemistry and provides a roadmap for the exploration of this and other novel spirocyclic systems.
References
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